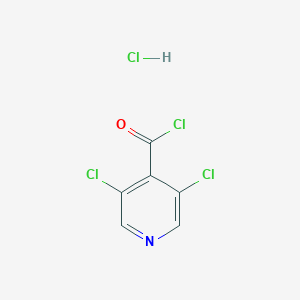

3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride

Description

3,5-Dichloropyridine-4-carbonyl chloride hydrochloride is a halogenated pyridine derivative featuring chlorine substituents at the 3- and 5-positions, a carbonyl chloride group at the 4-position, and a hydrochloride salt. This compound serves as a critical intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its reactivity stems from the electron-withdrawing effects of the chlorine atoms and the electrophilic nature of the carbonyl chloride group, enabling nucleophilic substitution and condensation reactions.

Synthesis: The compound is synthesized via the reaction of 3,5-dichloropyridine-4-carboxylic acid with phosphorus oxychloride (POCl₃) in the presence of catalytic dimethylformamide (DMF), followed by isolation as the hydrochloride salt .

Applications: It is primarily employed in synthesizing hydrazones and heterocyclic derivatives with pesticidal and acaricidal activities, as demonstrated in the preparation of novel insecticides .

Properties

IUPAC Name |

3,5-dichloropyridine-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO.ClH/c7-3-1-10-2-4(8)5(3)6(9)11;/h1-2H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBJHQJCHJQMJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C(=O)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 3,5-dichloropyridine with thionyl chloride (SOCl2) under reflux conditions to produce the carbonyl chloride derivative . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, where pyridine derivatives are treated with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alcohols, to form different derivatives.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Phosphorus Pentachloride (PCl5): Another chlorinating agent.

Amines and Alcohols: Used in substitution reactions to replace chlorine atoms.

Major Products Formed

Substituted Pyridines: Formed through substitution reactions.

Carboxylic Acids: Formed through hydrolysis of the carbonyl chloride group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents

Chlorinated compounds, including 3,5-Dichloropyridine-4-carbonyl chloride; hydrochloride, have been extensively studied for their antimicrobial properties. Research indicates that chlorine-containing heterocycles exhibit significant antibacterial activity. For instance, derivatives of chlorinated pyridines have shown efficacy against various bacterial strains, including resistant pathogens . The structure-activity relationship (SAR) studies suggest that the presence of chlorine enhances the biological activity of these compounds.

Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. It is involved in the preparation of drugs targeting conditions such as cancer and infections. Its reactivity allows for the formation of complex structures through coupling reactions and other synthetic methodologies .

Agricultural Applications

Pesticide Development

3,5-Dichloropyridine-4-carbonyl chloride; hydrochloride is utilized in the synthesis of agrochemicals, particularly insecticides and herbicides. It acts as an intermediate in the production of chlorinated pyridine derivatives used in formulations like Chlorpyrifos, which is effective against a wide range of agricultural pests . The compound's ability to modify biological pathways in pests makes it valuable for developing targeted pest control solutions.

Materials Science

Polymer Chemistry

In the field of materials science, 3,5-Dichloropyridine-4-carbonyl chloride; hydrochloride is employed to synthesize functional polymers. Its reactive carbonyl group can be used to create polymeric materials with specific properties, such as enhanced thermal stability and chemical resistance. This application is particularly relevant in designing materials for electronic and packaging applications .

Table 2: Synthetic Pathways Involving 3,5-Dichloropyridine-4-carbonyl chloride; hydrochloride

| Reaction Type | Starting Materials | Conditions | Product |

|---|---|---|---|

| Coupling Reaction | 3,5-Dichloropyridine-4-carbonyl chloride; HCl + Amine | Room Temperature | Amide Derivative |

| Acylation | 3,5-Dichloropyridine-4-carbonyl chloride + Alcohol | Acidic Catalysis | Ester |

| Cyclization | 3,5-Dichloropyridine-4-carbonyl chloride + Nucleophile | Reflux in Organic Solvent | Heterocyclic Compound |

Case Studies

-

Development of Antibacterial Agents

A study demonstrated that derivatives synthesized from 3,5-Dichloropyridine-4-carbonyl chloride exhibited potent activity against multidrug-resistant E. coli. The research highlighted the compound's potential as a scaffold for developing new antibacterial drugs . -

Synthesis of Agrochemicals

Research into the synthesis of novel insecticides using this compound revealed its effectiveness in modifying existing chemical structures to enhance pest resistance while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride involves its reactivity as a chlorinating agent. The compound can react with various nucleophiles, leading to the formation of new chemical bonds and the synthesis of different derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The reactivity, stability, and applications of pyridine-based acyl chlorides are highly dependent on substituent positions and functional groups. Key comparisons include:

Key Observations :

- Substituent Effects : The 3,5-dichloro substitution in the target compound enhances electrophilicity at the 4-position, favoring reactions with nucleophiles like amines or thiols. In contrast, 2,5-dichloro substitution () may alter regioselectivity in subsequent reactions due to steric and electronic differences.

- Functional Groups: Replacing the carbonyl chloride with an amino group (as in 3,5-dichloropyridin-4-amine, ) shifts reactivity toward electrophilic aromatic substitution or coordination chemistry, with a higher melting point (159–161°C) due to hydrogen bonding.

Physical and Hazard Profiles

Key Observations :

- Stability: Acyl chlorides, including the target compound, are moisture-sensitive and typically require anhydrous handling.

- Hazards : All acyl chlorides share corrosive and irritant properties, necessitating precautions such as gloves and ventilation.

Biological Activity

3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride is a chlorinated pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. This compound exhibits notable biological activity, influencing various biochemical pathways and cellular processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO·HCl

- Functional Groups : Chlorinated pyridine and carbonyl chloride

- Physical State : Typically encountered as a hydrochloride salt.

Enzyme Interaction

3,5-Dichloropyridine-4-carbonyl chloride interacts with several enzymes, notably cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either activation or inhibition of enzymatic activity, significantly impacting metabolic pathways.

Cellular Effects

The compound has been shown to modulate cell signaling pathways and gene expression. For instance, it can influence oxidative stress responses and apoptosis by altering the expression of related genes. This modulation may promote or inhibit cell death depending on the cellular context.

Antiproliferative Effects

Research indicates that derivatives of this compound can exhibit antiproliferative properties against various cancer cell lines. For example, studies have demonstrated that certain analogs can inhibit the proliferation of lymphoma cells by targeting specific regulatory proteins involved in cell cycle control .

Cholinesterase Inhibition

There is emerging evidence suggesting that compounds related to 3,5-dichloropyridine derivatives may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for treating Alzheimer's disease. Inhibition of these enzymes can increase acetylcholine availability in the synaptic cleft, potentially improving cholinergic transmission .

Case Studies and Experimental Data

- Antiproliferative Activity : A study reported that specific derivatives of 3,5-dichloropyridine showed significant growth inhibition in SU-DHL-4 and OCI-Ly1 cell lines with DC50 values indicating potent activity .

- Cholinesterase Inhibition : A review highlighted the importance of dual AChE and BChE inhibition in managing Alzheimer's disease symptoms. The structural similarities between 3,5-dichloropyridine derivatives and known inhibitors suggest potential therapeutic applications in this area .

- Biochemical Pathways : The compound has been noted to influence pathways involved in cellular respiration due to its role as an intermediate in synthesizing niacin and niacinamide.

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3,5-Dichloropyridine-4-carbonyl chloride hydrochloride?

- Methodological Answer : Synthesis typically involves chlorination of pyridine derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions. For example, intermediates such as 2-chloro-4-(chloromethyl)pyridine hydrochloride (C₆H₆Cl₃N) require controlled temperatures (70–90°C) and inert atmospheres to avoid hydrolysis . Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Monitoring reaction progress using TLC or HPLC ensures minimal byproduct formation .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

- Methodological Answer :

- NMR : The presence of chloride counterions may cause splitting in H-NMR signals due to hydrogen bonding. For example, in related compounds like 2-chloro-4-(chloromethyl)pyridine hydrochloride, aromatic protons appear as doublets (δ 7.5–8.5 ppm) with coupling constants reflecting J~5–6 Hz for adjacent chlorines .

- IR : Stretching vibrations for C=O (1750–1820 cm⁻¹) and C-Cl (600–800 cm⁻¹) confirm functional groups.

- MS : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., C₆H₃Cl₂NO·HCl: ~207.01 g/mol). Fragmentation patterns must account for loss of HCl (36.46 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data caused by chloride counterion interactions?

- Methodological Answer : Chloride ions can perturb NMR spectra via ion pairing or hydrogen bonding. To mitigate this:

- Use deuterated DMSO or D₂O to dissociate ion pairs.

- Compare experimental data with computational models (e.g., DFT calculations for chemical shifts).

- Validate with X-ray crystallography, as seen in studies of structurally similar hydrochlorides like diclofensine hydrochloride, where crystal packing clarifies proton environments .

Q. What experimental designs are recommended for assessing the compound’s stability under varying storage conditions?

- Methodological Answer :

- Temperature Studies : Store samples at -20°C, 4°C, and 25°C for 1–6 months. Monitor degradation via HPLC to detect hydrolysis products (e.g., free carboxylic acid derivatives).

- Humidity Control : Use desiccators with silica gel to prevent deliquescence. TGA/DSC can quantify moisture absorption and thermal decomposition thresholds .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and analyze photodegradation products using LC-MS. For example, chlorinated pyridines often form dechlorinated byproducts under prolonged UV exposure .

Q. How can researchers design experiments to evaluate reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Kinetic Studies : React with amines (e.g., benzylamine) in anhydrous THF at varying temperatures. Use F-NMR (if fluorinated analogs are synthesized) or in-situ IR to track carbonyl disappearance.

- Solvent Effects : Compare reaction rates in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene). For instance, DMF accelerates reactions via stabilization of transition states .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl carbon, as demonstrated in related acyl chloride syntheses .

Q. What validation protocols are required for HPLC analysis of this compound and its impurities?

- Methodological Answer :

- Column Selection : Use C18 columns with acidic mobile phases (0.1% TFA in acetonitrile/water) to improve peak symmetry for polar hydrochlorides.

- Linearity and LOD : Validate over 0.1–100 µg/mL (R² > 0.995). Impurities like 3,5-dichloro-4-hydroxybenzoic acid (CAS 3336-41-2) should be spiked at 0.1% w/w to confirm detection limits .

- Forced Degradation : Expose to heat (60°C, 24 hr), acid (1M HCl, 1 hr), and base (1M NaOH, 1 hr) to generate degradation markers. Cross-validate with LC-MS/MS for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.